molecular formula C24H28N2O6 B1673511 Fmoc-Dab(Boc)-OH CAS No. 125238-99-5

Fmoc-Dab(Boc)-OH

Cat. No.: B1673511
CAS No.: 125238-99-5
M. Wt: 440.5 g/mol
InChI Key: LIWKOFAHRLBNMG-FQEVSTJZSA-N
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Description

Fmoc-Dab(Boc)-OH is a compound used in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted reactions during the assembly of peptides .

Mechanism of Action

Target of Action

Fmoc-Dab(Boc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino acids during the synthesis process, preventing unwanted side reactions .

Mode of Action

The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound acts as a protective group for the amino acid during peptide synthesis . It protects the amino group of the amino acid, allowing peptide bonds to be formed without side reactions . The Boc (tert-butyloxycarbonyl) group also serves a similar protective function .

Biochemical Pathways

This compound is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group is removed, allowing the amino acid to react with the next amino acid in the sequence . This leads to the formation of a peptide bond, extending the peptide chain .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino acids during synthesis, this compound helps ensure that the final product is the desired peptide with the correct structure .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy of this compound in protecting the amino acids and facilitating peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dab(Boc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of Fmoc and Boc protecting groups, which provide orthogonal protection strategies. This allows for greater flexibility and control in peptide synthesis compared to other protecting groups .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWKOFAHRLBNMG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373236
Record name Fmoc-Dab(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125238-99-5
Record name Fmoc-Dab(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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